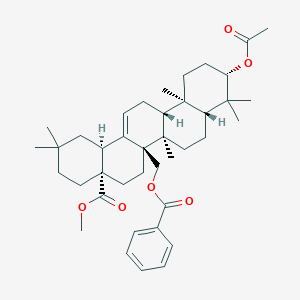
Methyl helicterilate
Description
Methyl helicterilate (C31H48O4) is a triterpenoid ester isolated from the roots of Helicteres angustifolia (Sterculiaceae), a traditional Chinese medicinal plant used to treat liver diseases, immune disorders, and infections . Structurally, it features a lupane-type triterpenoid backbone with acetyl and benzoyl substitutions at positions C-3 and C-27, respectively, and a methyl ester group at C-28 (Figure 1) . Its molecular weight is 484.7 g/mol, and it is typically purified via high-speed countercurrent chromatography (HSCCC) with >95% purity .
Pharmacologically, this compound demonstrates significant antifibrotic and hepatoprotective effects. In rat models of carbon tetrachloride (CCl4)- and alcohol-induced liver fibrosis, it inhibits oxidative stress, suppresses NF-κB activation, and modulates the TGF-β1/Smads and mitochondrial apoptosis pathways . It also reduces cytochrome P4502E1 levels, a key enzyme in hepatotoxicity .
Properties
CAS No. |
102637-01-4 |
|---|---|
Molecular Formula |
C40H56O6 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1 |
InChI Key |
ZPQZGHAQCJAOQE-YHMSRXDCSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Synonyms |
methyl helicterilate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Potency : this compound outperforms helicterilic acid in antifibrotic activity due to its esterified C-28 group, enhancing membrane permeability and target binding .
- Mechanistic divergence: Unlike oleanolic acid, which activates Nrf2/ARE to combat oxidative stress, this compound directly inhibits TGF-β1/Smads signaling and mitochondrial apoptosis .
- Antimicrobial activity: β-sitosterol shows broader antibacterial effects, while this compound’s antiviral activity is unique among Helicteres triterpenoids .
Functional Analogues from Other Sources
Q & A
Q. Q. How can researchers mitigate bias in in vivo studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


